molecular formula C4H13ClN2O2S B1520252 N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride CAS No. 1240526-14-0

N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride

Cat. No.: B1520252
CAS No.: 1240526-14-0
M. Wt: 188.68 g/mol
InChI Key: KTAPTDYZABVCRO-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride (CAS 1240526-14-0) is a chemical compound with the molecular formula C4H13ClN2O2S and a molecular weight of 188.68 g/mol . It serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research. Sulfonamide derivatives are a key scaffold in developing bioactive molecules, and the reactive primary amine and sulfonamide groups in this compound make it a versatile precursor for further chemical modification . Research indicates that sulfonamide-based compounds are significant in developing inhibitors for various biological targets. For instance, similar structural motifs are explored in the design of potent and selective NLRP3 inflammasome inhibitors, which are relevant to the study of neurodegenerative diseases and other inflammatory conditions . Furthermore, sulfonamide-containing molecules are investigated as inhibitors for carbonic anhydrase isoforms, with applications in cancer research . The compound has also been utilized in coordination chemistry as a ligand to form complexes with metals such as rhenium for potential therapeutic applications . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-aminoethyl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-2-9(7,8)6-4-3-5;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAPTDYZABVCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-14-0
Record name N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride, commonly known as sulfanilamide, is a sulfonamide compound that exhibits a range of biological activities. This article provides an in-depth exploration of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Chemical Formula C₄H₁₃ClN₂O₂S
Molecular Weight 188.68 g/mol
IUPAC Name N-(2-aminoethyl)ethanesulfonamide; hydrochloride
Appearance White powder
Safety Information Warning; H302, H315, H319, H335

The biological activity of this compound is primarily attributed to its sulfonamide structure, which allows it to interact with various biological targets:

  • Inhibition of Carbonic Anhydrases (CAs) : The compound has been shown to inhibit tumor-associated carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression. In vitro studies indicated that modifications to the sulfonamide structure can enhance inhibitory activity against these enzymes .
  • Antimicrobial Activity : Sulfanilamide derivatives exhibit significant antibacterial properties due to their ability to inhibit bacterial folate synthesis. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that this compound can reduce cell viability in cancer cell lines expressing high levels of CA IX. For instance, one study reported that specific derivatives exhibited IC50 values in the nanomolar range against human osteosarcoma cells (MG-63) .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.23 mg/mL to 0.70 mg/mL depending on the bacterial strain tested .

Case Studies

  • Inhibition of CA IX : A study focused on the inhibitory effects of various sulfonamide derivatives on CA IX found that this compound derivatives showed promising results in reducing tumor cell proliferation under hypoxic conditions, which are common in solid tumors .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against resistant bacterial strains, particularly noting its potential use in treating infections where conventional antibiotics fail.

Scientific Research Applications

N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanism primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

Table 1: Antibacterial Efficacy

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Pseudomonas aeruginosa0.751.5
Klebsiella pneumoniae0.51.0

These results indicate that the compound demonstrates moderate to strong antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus .

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for various enzymes, including carbonic anhydrase (CA). The inhibition constants (KiK_i) for human CA II have been determined to range from 8 to 422 nM, indicating its potential as a therapeutic agent in conditions where CA activity is dysregulated .

Potential Therapeutic Uses

Due to its enzyme inhibitory properties, this compound is being investigated for therapeutic applications in treating diseases related to bacterial infections and metabolic disorders involving carbonic anhydrases.

Radiolabeling and Imaging Studies

Recent studies have explored the use of sulfonamide derivatives for radiolabeling red blood cells (RBCs) with carbon-11 and fluorine-18 isotopes for imaging purposes. This application is crucial in developing non-invasive imaging techniques in medical diagnostics .

Industrial Applications

This compound also finds utility in industrial settings:

  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
  • Material Development : The compound is used in developing new materials due to its unique chemical properties.

Case Study 1: Antimicrobial Efficacy Evaluation

A study conducted on various sulfonamide derivatives demonstrated the effectiveness of this compound against multiple bacterial strains, confirming its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition Mechanism

In vitro studies have shown that this compound effectively inhibits CA II, providing insights into its potential role in treating conditions like glaucoma and obesity where CA plays a significant role .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Heterocyclic Modifications : The diazepane-containing analog introduces conformational rigidity and basicity, which could influence receptor affinity .

Physicochemical Properties

  • Solubility : Aliphatic sulfonamides like the target compound are generally more water-soluble than aromatic derivatives due to reduced hydrophobicity. However, nitro or fluoro substituents on aromatic rings may enhance solubility in organic solvents .

Preparation Methods

Sulfonylation of Aminoethyl Compounds

The primary synthetic route to this compound involves the sulfonylation of 2-aminoethylamine or related amines with sulfonyl chlorides. This process typically proceeds under controlled temperature and pH conditions to avoid overreaction or polymerization.

  • General Procedure :
    Sodium acetate dissolved in water serves as a buffer. Sulfonyl chloride is added to the solution containing 2-aminoethylamine at 80–85 °C with continuous stirring. The reaction mixture changes from a sticky yellow mass to a finely powdered solid, indicating product formation. The solid is isolated by filtration and purified by recrystallization from absolute ethanol to yield pure sulfonamide hydrochloride salts.

  • Reaction Monitoring :
    Thin-layer chromatography (TLC) with solvent systems such as n-hexane:ethyl acetate (2:1 or 8:2) tracks reaction progress and completion.

Alkylation and Further Functionalization

After sulfonylation, alkylation of the sulfonamide nitrogen can be performed to introduce further substituents or modify the compound’s properties.

  • Alkylation Conditions :
    Sulfonamides are treated with calcium hydride in dimethylformamide (DMF) at 50–55 °C under stirring. After 30 minutes, alkylating agents are added, and the reaction proceeds until completion as verified by TLC. The product is then purified by recrystallization and column chromatography.

Hydrogenation Route to Aminoethyl Diamine Precursors

Some synthetic routes to this compound start from N-(2-aminoethyl)-1,2-ethanediamine, which itself can be prepared by hydrogenation of iminodiacetonitrile.

  • Hydrogenation Method :
    Iminodiacetonitrile is dissolved in an organic solvent (e.g., methanol, ethanol, propanol) with an OH-type anion exchange resin and a stabilizer such as molecular sieves. Under hydrogen pressure (5–25 MPa) and elevated temperature (50–150 °C, preferably 70–90 °C), in the presence of a hydrogenation catalyst and auxiliary agents, iminodiacetonitrile is converted to N-(2-aminoethyl)-1,2-ethanediamine with high selectivity and purity. This method minimizes by-products like piperazine and extends catalyst life.

  • Solvent and Catalyst Details :
    Organic solvents include alcohols, ethers, hydrocarbons, and amides with carbon numbers C1–C4. Catalysts and stabilizers are chosen to prevent catalyst poisoning and decomposition of starting materials.

Comparative Data Table of Preparation Conditions

Preparation Step Conditions Key Reagents/Materials Outcome/Notes
Sulfonylation of 2-aminoethylamine 80–85 °C, aqueous sodium acetate buffer Sulfonyl chloride, 2-aminoethylamine Solid sulfonamide formed; purified by recrystallization
Alkylation of N-sulfonamides 50–55 °C, DMF, calcium hydride, alkylating agents Calcium hydride, DMF, alkyl halides Alkylated sulfonamides with high yields; purified by chromatography
Hydrogenation of iminodiacetonitrile 50–150 °C, 5–25 MPa H2 pressure, organic solvent Iminodiacetonitrile, OH anion exchange resin, molecular sieve, catalyst High purity N-(2-aminoethyl)-1,2-ethanediamine; minimal by-products

Research Findings and Analytical Techniques

  • Catalyst Efficiency and Stability :
    The hydrogenation method using anion exchange resin and molecular sieves stabilizes iminodiacetonitrile, reducing catalyst poisoning and decomposition, resulting in longer catalyst life and higher purity product.

  • Purity and Yield :
    Sulfonamide hydrochlorides prepared via sulfonylation followed by recrystallization yield highly pure compounds suitable for further chemical or pharmaceutical applications.

  • Analytical Monitoring : TLC, melting point determination, UV-Vis spectroscopy, FTIR, and NMR spectroscopy are routinely employed to monitor reaction progress and confirm product identity and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride
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N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride

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